molecular formula C7H3F3N4O B13048562 6-(Trifluoromethyl)pteridin-4-OL

6-(Trifluoromethyl)pteridin-4-OL

Katalognummer: B13048562
Molekulargewicht: 216.12 g/mol
InChI-Schlüssel: UVVNPLLNGMYWLD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(Trifluoromethyl)pteridin-4-OL is a fluorinated heterocyclic compound that has garnered significant interest in various scientific fields due to its unique chemical properties. The presence of a trifluoromethyl group in its structure imparts distinct physicochemical characteristics, making it a valuable compound in medicinal chemistry, agrochemicals, and material sciences.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethyl)pteridin-4-OL typically involves the introduction of a trifluoromethyl group into a pteridine ring. One common method is the nucleophilic substitution reaction, where a suitable pteridine precursor is treated with a trifluoromethylating agent under controlled conditions. For instance, the reaction of 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide, followed by treatment with palladium on carbon (Pd/C) and ammonium formate, yields the desired compound .

Industrial Production Methods: Industrial production of this compound often involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in large-scale production to meet the demand for this compound in various applications .

Analyse Chemischer Reaktionen

Types of Reactions: 6-(Trifluoromethyl)pteridin-4-OL undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives, which may exhibit different biological activities.

    Reduction: Reduction reactions can modify the electronic properties of the compound, potentially leading to new derivatives with unique characteristics.

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

6-(Trifluoromethyl)pteridin-4-OL has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-(Trifluoromethyl)pteridin-4-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets. The electron-withdrawing nature of the trifluoromethyl group also influences the compound’s reactivity and stability, making it an effective modulator of biological pathways.

Vergleich Mit ähnlichen Verbindungen

    Trifluoromethylpyridine: Shares the trifluoromethyl group but differs in the core structure, leading to different applications and properties.

    Trifluoromethylbenzene: Another fluorinated compound with distinct chemical behavior due to the benzene ring.

    Trifluoromethylquinoline: Combines the trifluoromethyl group with a quinoline ring, resulting in unique biological activities.

Uniqueness: 6-(Trifluoromethyl)pteridin-4-OL stands out due to its pteridine core, which imparts specific electronic and steric properties. This uniqueness makes it particularly valuable in medicinal chemistry for designing selective inhibitors and in agrochemicals for developing potent pesticides.

Eigenschaften

Molekularformel

C7H3F3N4O

Molekulargewicht

216.12 g/mol

IUPAC-Name

6-(trifluoromethyl)-3H-pteridin-4-one

InChI

InChI=1S/C7H3F3N4O/c8-7(9,10)3-1-11-5-4(14-3)6(15)13-2-12-5/h1-2H,(H,11,12,13,15)

InChI-Schlüssel

UVVNPLLNGMYWLD-UHFFFAOYSA-N

Kanonische SMILES

C1=C(N=C2C(=O)NC=NC2=N1)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.